5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione is a complex organic compound belonging to the isoindoline family. . This compound is characterized by a chloro-substituted benzene ring fused with an isoindoline-1,3-dione structure, which includes a hydroxyethoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and purification through environmentally friendly methodologies.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing transition-metal-catalyzed reactions or organocatalytic methods to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione structure to dihydroxy derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroxy compounds, and various substituted isoindoline derivatives .
Scientific Research Applications
5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is involved in neurotransmission . The interaction occurs at the allosteric binding site of the receptor, influencing its activity and potentially providing therapeutic benefits in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents.
Quinone derivatives: Compounds with similar redox properties used in battery applications.
Uniqueness
5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific chloro and hydroxyethoxyethyl substituents, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
89479-38-9 |
---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
5-chloro-2-[2-(2-hydroxyethoxy)ethyl]benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-10-14(13)16(21)12-9-18(4-6-22-7-5-19)8-11(12)15(10)20/h1-3,8-9,19H,4-7H2 |
InChI Key |
LVARPTBNPMNYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=CN(C=C3C2=O)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.